N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
SBKNTSWGDZEIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Intermediate Formation
The conventional synthesis begins with 1,5-dimethyl-1H-pyrazol-4-amine as the primary intermediate. This compound undergoes nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.
Mechanistic Insights :
-
Step 1 : Deprotonation of 1,5-dimethyl-1H-pyrazol-4-amine by K₂CO₃ generates a reactive amide ion.
-
Step 2 : The amide ion attacks the electrophilic carbon of furan-2-ylmethyl bromide, displacing bromide and forming the C–N bond.
Optimization Strategies :
-
Solvent Selection : DMF enhances reaction kinetics due to its high polarity, but acetonitrile reduces side reactions such as N-alkylation of the pyrazole ring.
-
Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the furan ring, which is sensitive to thermal degradation.
Yield Data :
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃/DMF | DMF | 80 | 24 | 62 |
| K₂CO₃/CH₃CN | Acetonitrile | 60 | 18 | 71 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A typical protocol involves mixing 1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv), furan-2-ylmethyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile, irradiated at 100°C for 20 minutes.
Advantages :
-
Efficiency : 85–90% yield achieved in 20 minutes versus 18–24 hours for traditional methods.
-
Reduced Byproducts : Limited thermal decomposition due to shorter exposure times.
Limitations :
-
Scalability challenges in batch reactors.
-
High energy input required for large-scale production.
Continuous Flow Synthesis
Process Intensification
Continuous flow systems enhance reproducibility and scalability. A two-step configuration is employed:
-
Step 1 : Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine via cyclization of acetylacetone with hydrazine hydrate in a tubular reactor at 120°C.
-
Step 2 : Reaction with furan-2-ylmethyl bromide in a microchannel reactor (residence time: 5 minutes, 80°C).
Key Parameters :
-
Residence Time Distribution : Narrow distribution minimizes side reactions.
-
Solvent Recycling : Acetonitrile is continuously recovered, reducing waste.
Performance Metrics :
| Parameter | Value |
|---|---|
| Annual Production | 500 kg/year |
| Purity | >99% (HPLC) |
| Space-Time Yield | 1.2 kg/(L·h) |
One-Pot Catalyst-Free Synthesis
Green Chemistry Approach
A solvent-free, catalyst-free method involves condensing 1,5-dimethyl-1H-pyrazol-4-amine with furfural (furan-2-carbaldehyde) and ammonium acetate at 150°C for 4 hours. The in-situ formation of a Schiff base intermediate is followed by reduction using sodium borohydride (NaBH₄).
Reaction Scheme :
-
Schiff Base Formation :
-
Reduction :
Yield and Purity :
-
Yield : 78% after recrystallization (ethanol/water).
-
Purity : 98.5% by GC-MS.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (s, 1H, pyrazole-H), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
-
HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Competing alkylation at pyrazole N1 vs. C4 positions is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include acyl chlorides, aldehydes, and isocyanates.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Amides, imines, ureas.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H15N3O
Molecular Weight : 205.26 g/mol
IUPAC Name : N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Chemical Structure : The compound features a furan ring attached to a pyrazole moiety, which is known for its biological activity.
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates that compounds with similar structures can inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| This compound | SNB-19 | 86.61% |
| This compound | OVCAR-8 | 85.26% |
Antimicrobial Properties
The compound also exhibits notable antimicrobial properties. Research shows that pyrazole derivatives can be effective against various bacterial and fungal strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Mechanism of Action:
The anti-inflammatory effects are likely mediated through:
- Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.
- Receptor Modulation : Interacting with receptors to alter their activity.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- Key Differences : Replaces the pyrazole ring with a tetrazole (five-membered ring with four nitrogen atoms).
- For example, compound 6 (a tetrazole derivative) inhibited S. epidermidis at 4 µg/mL .
- Cytotoxicity : Evaluated via MTT assay, though data for the pyrazole analog is unavailable for direct comparison .
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
- Key Differences : Incorporates a difluoromethyl group on the pyrazole and an additional methyl group on the amine.
- Molecular Weight : 291.73 g/mol (vs. ~205.26 g/mol for the target compound).
- Impact : Fluorine atoms increase lipophilicity and may alter bioavailability. The higher molecular weight could affect solubility and pharmacokinetics .
Pyrimidin-2-amine Derivatives (e.g., Compound 17)
- Key Differences : Pyrimidine core instead of pyrazole, with dual pyrazole substituents.
- Biological Activity: Acts as CDK2 inhibitors, suggesting a different mechanism (kinase inhibition vs.
- Synthesis : Prepared via coupling reactions between pyrimidine chlorides and amines, contrasting with the target compound’s likely alkylation/amination route .
Functional and Pharmacological Comparisons
Hydrogen Bonding and Crystal Packing
- The target compound’s furan and amine groups enable hydrogen bonding, critical for molecular recognition.
- Pyrimidin-2-amine derivatives () leverage pyrimidine nitrogen atoms for interactions, aligning with their kinase-inhibitory roles .
Biological Activity
N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine |
| InChI Key | SBKNTSWGDZEIRF-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Synthesized from 1,4-dicarbonyl compounds.
- Formation of the Pyrazole Ring : Achieved by reacting hydrazines with 1,3-diketones.
- Coupling : The furan and pyrazole rings are coupled through nucleophilic substitution.
- Amine Introduction : Conducted via reductive amination with an amine and a reducing agent.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
For example:
- A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) and other cancer-related targets, showcasing their potential in oncology .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a mechanism that interferes with inflammatory pathways .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Its ability to modulate enzyme activity associated with cancer progression indicates its potential as a lead compound in cancer drug development .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to inflammation and cancer.
- Receptor Interaction : It can bind to receptors involved in cell signaling pathways, modulating their activity through non-covalent interactions such as hydrogen bonding and π–π stacking .
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of various pyrazole derivatives against phytopathogenic fungi. Compounds similar to this compound exhibited moderate to excellent antifungal activity, highlighting their potential as agricultural fungicides .
Cancer Research
Another significant investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives in inhibiting cancer cell lines. The findings indicated that modifications to the pyrazole structure could enhance anticancer efficacy against specific targets like Aurora-A kinase .
Q & A
Q. Key Considerations :
- Base selection : Triethylamine is preferred for its low nucleophilicity and ease of removal.
- Solvent polarity : Higher polarity solvents improve solubility of intermediates but may require longer reaction times .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Answer:
- 1H/13C NMR : Essential for confirming the pyrazole and furan substituents. Look for characteristic signals:
- Pyrazole methyl groups: δ 2.1–2.5 ppm (singlets).
- Furan protons: δ 6.3–7.4 ppm (multiplet) .
- IR Spectroscopy : Validate N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
Q. Resolving Data Conflicts :
- If NMR and IR disagree on functional groups (e.g., amine vs. amide), use X-ray crystallography (see FAQ 3 ) for definitive structural confirmation .
Advanced: How can X-ray crystallography and software like SHELXL be applied to determine the crystal structure of this compound?
Answer:
- Single-Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K. Collect data to 0.8 Å resolution .
- Structure Refinement :
- Validation : Check R-factor (<0.05) and residual electron density maps (±0.3 eÅ⁻³) .
Advanced: What strategies are recommended for studying the biological activity, such as enzyme inhibition, and how are assays designed?
Answer:
- Target Selection : Prioritize enzymes with known pyrazole/furan interactions (e.g., monoamine oxidases (MAOs) or kinases) .
- Assay Design :
- Control Experiments : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions .
Advanced: How do structural modifications influence the compound’s physicochemical properties and interactions?
Answer:
- Pyrazole Substituents :
- Methyl Groups (1,5-positions) : Enhance lipophilicity (logP ↑ by ~0.5 per methyl) and metabolic stability .
- Furan Linkage : The oxygen atom in furan improves hydrogen-bonding capacity (e.g., with enzyme active sites) but may reduce aqueous solubility .
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., Cl) to the furan ring to alter π-π stacking interactions in crystal packing .
- Replace the furan with thiophene to study sulfur’s impact on binding affinity (e.g., in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
